![molecular formula C9H12N2O B575367 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one CAS No. 177910-85-9](/img/structure/B575367.png)

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

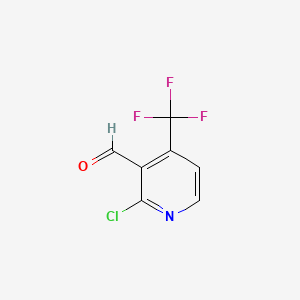

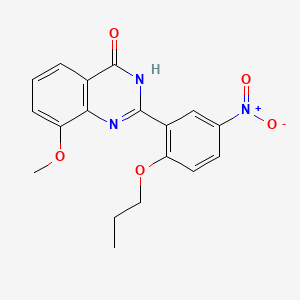

“1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is a chemical compound with the CAS Number: 177910-85-9 . Its IUPAC name is 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone . The compound has a molecular weight of 164.21 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is 1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is a powder that is stored at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridine derivatives, including this compound, have attracted attention in medicinal chemistry. Researchers explore their pharmacological activities, such as anti-inflammatory, antiviral, and anticancer effects. The compound’s structural features make it a promising scaffold for designing novel drugs. For instance, modifications to its imidazole ring or side chains could lead to potent inhibitors targeting specific enzymes or receptors .

Optoelectronic Devices

Imidazo[1,2-a]pyridines exhibit luminescent properties, making them valuable for optoelectronic applications. Researchers have synthesized derivatives with enhanced fluorescence, which can be used as emitters in organic light-emitting diodes (OLEDs). These compounds contribute to the development of energy-efficient displays and lighting systems .

Sensors and Detection

Functionalized imidazo[1,2-a]pyridines can serve as sensor materials. Their fluorescence properties change upon interaction with specific analytes, such as metal ions or biomolecules. Researchers explore their use in chemical sensors, biosensors, and environmental monitoring devices. For example, a modified imidazo[1,2-a]pyridine could selectively detect heavy metals in water samples .

Confocal Microscopy

Fluorescent imidazo[1,2-a]pyridine derivatives find applications in confocal microscopy. Their emission properties allow precise imaging of cellular structures and processes. Researchers label specific cellular components with these compounds to visualize biological events in real time. The compound’s stability and brightness are crucial for successful imaging .

Materials Science

Imidazo[1,2-a]pyridines contribute to materials science. Researchers incorporate them into polymers, nanoparticles, and thin films. These materials exhibit unique electronic and optical properties, making them suitable for electronic devices, solar cells, and coatings. The compound’s π-conjugated system enhances charge transport and light absorption .

Synthetic Chemistry

The synthesis of imidazo[1,2-a]pyridine derivatives involves diverse reactions, such as cyclizations, cross-couplings, and functional group transformations. Researchers explore efficient synthetic routes to access these compounds. The compound’s versatile reactivity allows for the creation of libraries for drug discovery and other applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Mode of Action

It is known that imidazo[1,2-a]pyrimidines interact with their targets to exert their effects

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of cellular responses . For example, the Gaq protein subfamily, which is known to be modulated by similar compounds, activates the enzyme phospholipase C-b, leading to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate into diacylglycerol and myo-inositol 1,4,5-trisphosphate .

Result of Action

Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

properties

IUPAC Name |

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWLPZFKVZUHMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2CCCCC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromobenzo[B]thiophen-2-YL)methanamine](/img/structure/B575290.png)

![3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B575298.png)

![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)